

In-Depth Technical Guide: 3-Amino-N-ethylphthalimide

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Compound of Interest

Compound Name: 3-amino-N-ethylphthalimide

Cat. No.: B15211942

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For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-Amino-N-ethylphthalimide, a derivative of phthalimide, possesses a unique set of chemical and physical properties that make it a compound of interest in various research and development applications. Its core characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	190.20 g/mol	[1]
Melting Point	172 °C	[1]
Density (Predicted)	1.335 ± 0.06 g/cm ³	[1]
XLogP3 (Predicted)	1.4	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[2]

Synthesis Protocols

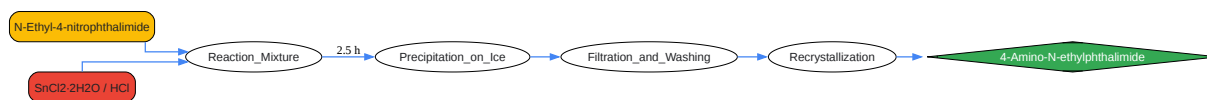
The synthesis of **3-amino-N-ethylphthalimide** can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Method 1: Reduction of 4-Nitro-N-ethylphthalimide with Tin(II) Chloride

This protocol involves the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.

Experimental Protocol:

- To a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (37%, 100 ml) and water (100 ml), add N-Ethyl-4-nitrophthalimide (22 g).[3]
- Stir the mixture vigorously for 2.5 hours at room temperature.[3]
- Pour the reaction mixture onto ice to precipitate the product.[3]
- Filter the precipitate and wash it with cold water until the filtrate is free from acid.[3]
- Purify the crude product by recrystallization from toluene.[3]
- The expected yield of 4-Amino-N-ethylphthalimide is approximately 92%.[3]



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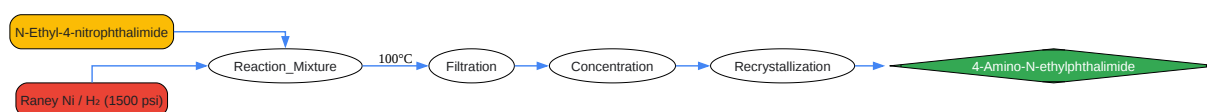
Synthesis of 4-Amino-N-ethylphthalimide via Tin(II) Chloride Reduction.

Method 2: Catalytic Hydrogenation

This method utilizes catalytic hydrogenation for the reduction of the nitro group, offering an alternative synthetic route.

Experimental Protocol:

- In a high-pressure reactor, combine N-Ethyl-4-nitrophthalimide (28.0 g), 400 ml of ethanol, and Raney nickel catalyst (10 g).
- Pressurize the reactor with hydrogen gas to 1500 psi.
- Heat the reaction mixture to 100°C and maintain these conditions with stirring.
- After the reaction is complete, cool the reactor and filter the mixture to remove the Raney nickel catalyst.
- Concentrate the filtrate to yield the crude product.
- Recrystallize the product from a methanol-water mixture to obtain pure 4-amino-N-ethylphthalimide. The melting point of the recrystallized product is expected to be in the range of 169°-171°C.



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Synthesis of 4-Amino-N-ethylphthalimide via Catalytic Hydrogenation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of **3-amino-N-ethylphthalimide**. While detailed spectra are available through specialized databases, a summary of expected spectral characteristics is provided below.

Technique	Expected Data
¹³ C NMR	Spectra available on SpectraBase.[4]
FT-IR	Spectra available on SpectraBase.[4]
Mass Spectrometry	Spectra available on SpectraBase.[4]

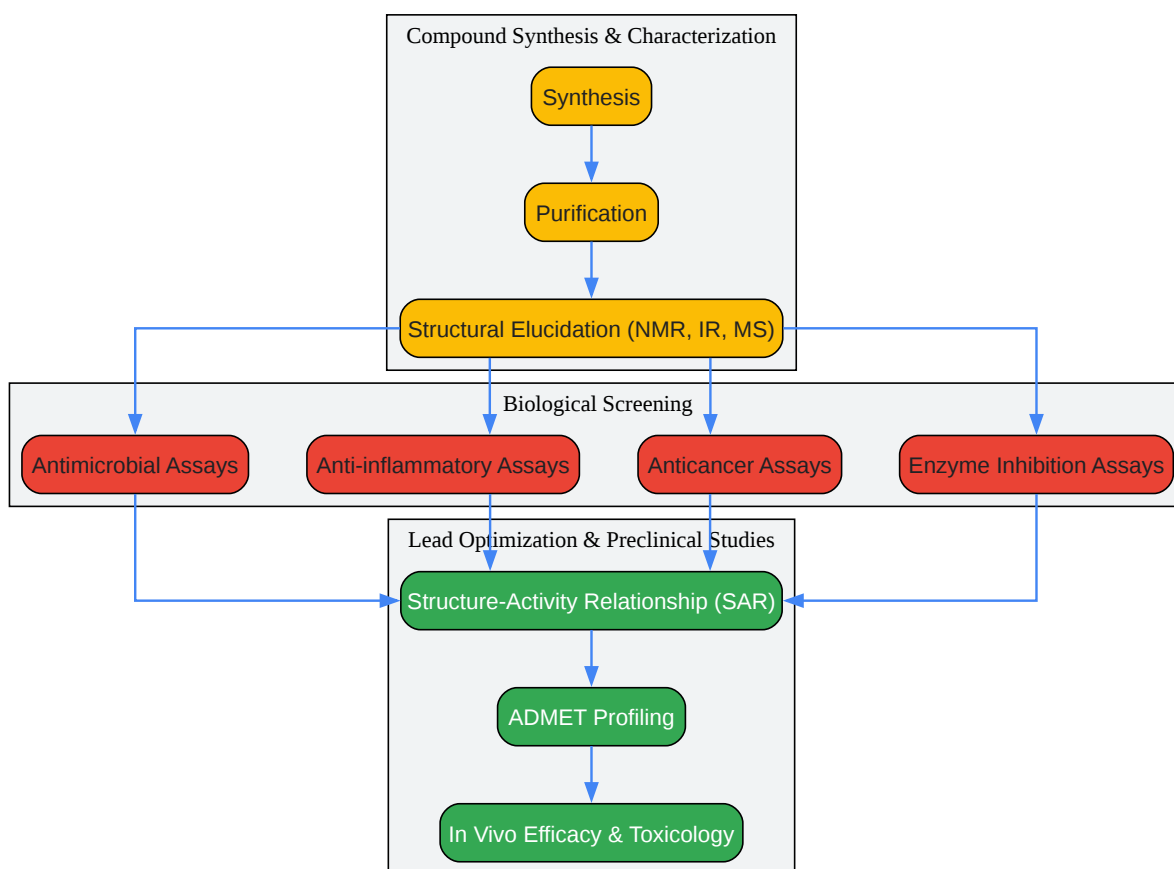
Potential Applications in Research and Drug Development

While specific biological activities of **3-amino-N-ethylphthalimide** are not extensively documented, the broader class of phthalimide derivatives has shown significant potential in medicinal chemistry.

General Biological Activities of Phthalimide Derivatives:

- **Antimicrobial and Antitubercular Activity:** Various phthalimide analogs have demonstrated potent activity against a range of bacteria and mycobacterium strains.
- **Anti-inflammatory and Analgesic Effects:** Certain N-aryl derivatives of phthalimide have exhibited cyclooxygenase inhibitory activity, leading to analgesic and anti-inflammatory properties.
- **Anticancer Properties:** Phthalimide-based compounds, including the well-known thalidomide and its analogs, have been investigated for their anticancer activities. Some derivatives have shown the ability to induce apoptosis in cancer cell lines.
- **Enzyme Inhibition:** 4-Amino-1,8-naphthalimide, a structurally related compound, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting that aminophthalimides could be explored as enzyme inhibitors.[5]
- **Fluorescent Probes:** The 4-aminophthalimide moiety is known for its solvatochromic fluorescence properties, making its derivatives, including **3-amino-N-ethylphthalimide**, potential candidates for use as fluorescent probes to study biological systems, such as transmembrane peptides.[6]

Logical Workflow for Investigating Phthalimide Derivatives in Drug Discovery:

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Drug Discovery Workflow for Phthalimide Derivatives.

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling **3-amino-N-ethylphthalimide**. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-amino-N-ethylphthalimide**. Further research is warranted to fully elucidate its specific biological activities and explore its potential as a therapeutic agent or a tool for biomedical research.

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